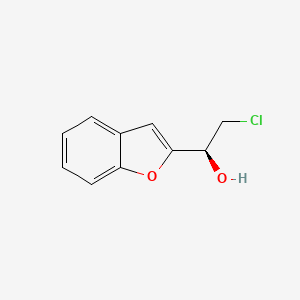

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol” is a chemical compound with the CAS Number: 556026-00-7 . It has a molecular weight of 196.63 .

Molecular Structure Analysis

The molecular formula of this compound is C10H9ClO2 . The IUPAC name is (S)-1-(benzofuran-2-yl)-2-chloroethan-1-ol . The Inchi Code is 1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2/t8-/m1/s1 .Aplicaciones Científicas De Investigación

Synthesis and Coordination Reactions

A study by Mojumdar, Šimon, and Krutošíková (2009) discusses the synthesis of benzofuro[3,2-c]pyridine derivatives from 1-benzofuran-2-carbaldehyde, leading to the preparation of complexes with high thermal stability. This research highlights the utility of benzofuran derivatives in generating thermally stable coordination complexes, which could have implications in materials science and catalysis Mojumdar, Šimon, & Krutošíková, 2009.

Dielectric and Thermal Properties

Çelik and Coskun (2018) synthesized a methacrylate polymer bearing a chalcone side group from 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one. Their work explored the thermal decomposition kinetics and dielectric properties of the polymer, suggesting potential applications in electronics and materials engineering Çelik & Coskun, 2018.

Molecular Interactions and Structural Effects

Bhatia, Bhatia, and Dubey (2009) studied the transport and thermodynamic properties of binary mixtures involving octan-1-ol and chloroform, among other solvents. Their research provides insights into molecular interactions and structural effects, relevant to the understanding of solvent dynamics and mixture properties Bhatia, Bhatia, & Dubey, 2009.

Crystal Structure Analysis

Research by Choi, Seo, Son, and Lee (2009) on the crystal structure of a methylsulfinyl benzofuran derivative reveals intermolecular aromatic π–π interactions and hydrogen bonding. This work contributes to the field of crystallography by providing detailed structural analysis of benzofuran derivatives, which can be essential for the design of new materials Choi, Seo, Son, & Lee, 2009.

Safety and Hazards

Mecanismo De Acción

Target of action

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are active.

Mode of action

The mode of action of benzofuran compounds can also vary greatly. Some may interact with cellular receptors or enzymes, altering their function and leading to changes in cellular behavior .

Biochemical pathways

Benzofuran compounds can affect a variety of biochemical pathways. For example, some have anti-tumor activity and may interact with pathways involved in cell growth and proliferation .

Result of action

The molecular and cellular effects of benzofuran compounds can include changes in cell growth, oxidative stress responses, and viral replication, among others .

Propiedades

IUPAC Name |

(1S)-1-(1-benzofuran-2-yl)-2-chloroethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHCVIVEPPHYOH-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)[C@@H](CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2966891.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)

![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)